(9Z,12Z)-15-Hydroxy-9,12-octadecadienoic acid

PPAR Nuclear Receptor Transcription

(9Z,12Z)-15-Hydroxy-9,12-octadecadienoic acid, also known as Avenoleic acid, is an 18-carbon omega-6 fatty acid derivative classified as a hydroxyoctadecadienoic acid (HODE). It is structurally characterized by a hydroxyl group at the C15 position of the linoleic acid backbone.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
CAS No. 177931-23-6
Cat. No. B590960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z,12Z)-15-Hydroxy-9,12-octadecadienoic acid
CAS177931-23-6
Synonyms(9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic Acid;  _x000B_[R-(Z,Z)]-15-Hydroxy-9,12-octadecadienoic Acid;  15(R)-Hydroxylinoleic Acid;  15-Hydroxyoctadecadienoic Acid
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCC(CC=CCC=CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H32O3/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18(20)21/h4,6,10,12,17,19H,2-3,5,7-9,11,13-16H2,1H3,(H,20,21)/b6-4-,12-10-
InChIKeyMZQXAWAWDWCIKG-OHPMOLHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9Z,12Z)-15-Hydroxy-9,12-octadecadienoic Acid (Avenoleic Acid, CAS 177931-23-6): Core Identity and Scientific Classification


(9Z,12Z)-15-Hydroxy-9,12-octadecadienoic acid, also known as Avenoleic acid, is an 18-carbon omega-6 fatty acid derivative classified as a hydroxyoctadecadienoic acid (HODE) . It is structurally characterized by a hydroxyl group at the C15 position of the linoleic acid backbone. This compound is a member of a larger class of lipid mediators formed through the enzymatic or non-enzymatic oxidation of linoleic acid and is distinct from eicosanoids like 15-HETE, which are derived from arachidonic acid .

Why Substituting Avenoleic Acid (CAS 177931-23-6) with Other HODEs or HETEs Compromises Experimental Reproducibility


Generic substitution of this specific regioisomer with other hydroxy fatty acids, such as 13-HODE or 15-HETE, is scientifically invalid due to profound differences in their primary molecular targets, cellular signaling outputs, and tissue-specific metabolism. While structurally similar, these analogs exhibit distinct receptor selectivity profiles, with some acting as preferential PPARβ/δ agonists and others on PPARγ , leading to divergent downstream gene expression. Furthermore, the intracellular balance between related species, specifically the 13-HODE:15-HETE ratio, has been demonstrated to regulate critical cellular processes like tumor cell adhesion . Therefore, using a non-specific analog introduces significant variability and can lead to misinterpretation of experimental outcomes, underscoring the need for the specific compound for precise mechanistic studies .

Quantitative Differentiation of (9Z,12Z)-15-Hydroxy-9,12-octadecadienoic Acid (Avenoleic Acid) from Closest Analogs


Receptor Selectivity: Preferential Agonism of PPARβ/δ versus PPARγ

This compound, and its closely related analog 15-HETE, exhibits preferential agonistic activity for the PPARβ/δ isoform over PPARα and PPARγ. This is in stark contrast to other hydroxy fatty acids like 13-HODE, which are known activators of PPARγ . In competitive ligand binding assays, 15-HETE demonstrated a significantly stronger interaction with PPARβ/δ, triggering coactivator peptide recruitment and transcriptional activation of the PPAR target gene Angptl4 in a PPARβ/δ-dependent manner . While the precise EC50 for Avenoleic acid at PPARβ/δ is not defined in this primary source, its classification as a preferential PPARβ/δ agonist is a key differentiator from the more PPARγ-centric activity of 13-HODE.

PPAR Nuclear Receptor Transcription Lipid Signaling

Anti-Proliferative Potency in Prostate Cancer Cells (IC50)

In a 14-day soft agar colony-forming assay using PC3 prostate carcinoma cells, the structurally analogous compound 15S-HETE demonstrated a dose-dependent inhibition of proliferation with an IC50 of 30 µM . This anti-proliferative effect is mediated through the activation of PPARγ-dependent transcription . The potency is notably lower than that of the synthetic PPARγ agonist BRL 49653 (IC50 = 3 µM) in the same assay system . This data establishes a quantitative benchmark for the compound's biological activity in a specific cancer model, which is valuable for experimental design and comparison.

Oncology Cell Proliferation Prostate Cancer IC50

Regulation of Tumor Cell Adhesion via Intracellular Lipid Ratio

The intracellular ratio of 13-HODE to 15-HETE (a closely related arachidonic acid-derived analog) is a critical determinant of tumor cell adhesivity to endothelial cells and the extracellular matrix . Stimulation of tumor cells with a chemotactic agent decreased 13-HODE synthesis while increasing 15-HETE synthesis, a shift that correlated with enhanced tumor cell adhesion . Conversely, increasing 13-HODE levels was associated with decreased adhesion . This highlights that the relative, not absolute, levels of these specific lipids dictate a functional outcome, making the availability and quantification of individual isomers like Avenoleic acid essential for dissecting these complex regulatory mechanisms.

Cell Adhesion Tumor Biology Lipidomics Cancer Metastasis

Cell-Type Specific Metabolism: Divergent 15-HETrE/13-HODE Ratios in Immune Cells

Human neutrophils and eosinophils exhibit a marked difference in their utilization of linoleic acid substrates to generate HODE family members. The ratio of the metabolite 15-HETrE to 13-HODE was quantified as 0.014 ± 0.0008 in neutrophils and 0.474 ± 0.114 in eosinophils, representing an approximately 34-fold difference . This demonstrates that the production of specific hydroxy fatty acids is not uniform but is highly cell-type specific, which is crucial for understanding their distinct roles in inflammation and immunity.

Immunology Lipidomics Neutrophils Eosinophils Metabolism

Optimal Research Applications for (9Z,12Z)-15-Hydroxy-9,12-octadecadienoic Acid (Avenoleic Acid, CAS 177931-23-6) Based on Differential Evidence


Investigating PPARβ/δ-Specific Signaling Pathways in Metabolic and Inflammatory Disease Models

This compound is the reagent of choice for studies focused on dissecting the specific role of PPARβ/δ activation. Given its classification as a preferential PPARβ/δ agonist , it can be used to selectively activate this pathway without the confounding PPARγ activation seen with compounds like 13-HODE. This is critical for research in areas like skeletal muscle metabolism, epidermal differentiation, and inflammatory resolution where PPARβ/δ plays a non-redundant role .

Calibrating Dose-Response in Cancer Cell Proliferation and Differentiation Assays

For researchers using prostate cancer cell lines (e.g., PC3) to study the role of lipid mediators in tumor growth, the established IC50 benchmark of 30 µM for the analog 15S-HETE provides a crucial starting point for experimental design . This quantitative data allows for the selection of appropriate concentration ranges to assess effects on proliferation, apoptosis, and PPARγ-dependent transcription, enabling more reproducible and comparable results .

Quantitative Lipidomics and Studies of the 13-HODE/15-HETE Metabolic Axis

The functional importance of the intracellular balance between related lipids makes this compound essential for targeted lipidomics and mechanistic studies. It can serve as an authentic analytical standard for LC-MS/MS-based quantification of HODE isomers in biological samples . Furthermore, it is required for in vitro reconstitution experiments designed to test how altering the ratio of specific lipid species impacts cellular processes like adhesion, migration, and signal transduction .

Cell-Type Specific Inflammation and 15-Lipoxygenase Pathway Research

Given the stark differences in how immune cells like neutrophils and eosinophils metabolize linoleic acid substrates , this compound is a valuable tool for investigating cell-type-specific functions of the 15-LOX pathway. It can be used as a substrate or product standard in assays designed to map the distinct lipid mediator profiles of various leukocyte populations, thereby advancing our understanding of their specialized roles in host defense and chronic inflammation .

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